methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate
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Overview
Description
Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate is a complex organic compound with a molecular formula of C18H19FN2O5S . This compound features a combination of aromatic rings, sulfonyl, and ester functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides, glycine derivatives, and methylating agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, possibly due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and ester groups may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated and esterified aromatic compounds, such as:
- Methyl 3-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate
- Methyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl]amino}benzoate
Uniqueness
What sets methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate apart is its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H23FN2O6S |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
methyl 3-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C24H23FN2O6S/c1-16-4-5-17(24(29)33-3)14-22(16)26-23(28)15-27(19-8-10-20(32-2)11-9-19)34(30,31)21-12-6-18(25)7-13-21/h4-14H,15H2,1-3H3,(H,26,28) |
InChI Key |
LTGKKMVWOXEXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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